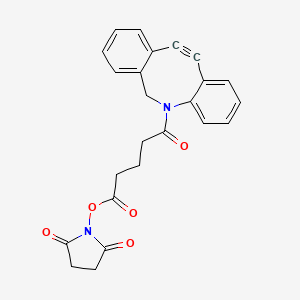

DBCO-NHS ester 3

Descripción general

Descripción

DBCO-NHS ester 3, also known as Dibenzocyclooctyne-N-hydroxysuccinimidyl ester, is a chemical compound widely used in bioconjugation and click chemistry. It is a derivative of Dibenzylcyclooctyne (DBCO) and contains an N-hydroxysuccinimide (NHS) ester group. This compound is particularly valuable for its ability to react with primary amines on biomolecules, facilitating the formation of stable covalent bonds. This compound is commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHS ester 3 involves the activation of the carboxylic acid moiety of Dibenzylcyclooctyne (DBCO) with N-hydroxysuccinimide (NHS). The reaction typically occurs in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions usually involve dissolving the reactants in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and stirring the mixture at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-NHS ester 3 primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues on proteins), coupling reagents (e.g., DCC, EDC)

Conditions: Neutral or slightly basic pH (pH 7.0-8.5), organic solvents (e.g., DMSO, DCM), room temperature

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the DBCO moiety to the target molecule .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

DBCO-NHS ester 3 serves as a cleavable linker in the synthesis of ADCs. These conjugates combine the targeting capabilities of antibodies with the cytotoxic properties of drugs, providing a targeted therapeutic approach for cancer treatment. The DBCO moiety allows for selective attachment to azide-modified drugs or antibodies through SPAAC, enhancing the efficacy and specificity of the treatment .

Case Study:

A study demonstrated the successful conjugation of DBCO-NHS ester to an IgG antibody, leading to improved delivery of cytotoxic agents to tumor cells. The conjugation efficiency was assessed using UV-Vis spectroscopy, confirming the formation of stable ADCs with retained antibody functionality .

Oligonucleotide Conjugation

In addition to ADCs, this compound is employed in the functionalization of oligonucleotides. This application is crucial for developing diagnostic tools and therapeutic agents that utilize nucleic acids.

Experimental Protocol:

Researchers have utilized DBCO-NHS ester to attach oligonucleotides to antibodies via copper-free click chemistry. The process involves:

- Preparing azide-modified oligonucleotides.

- Reacting them with DBCO-NHS ester in a controlled environment.

- Analyzing the conjugates using mass spectrometry to determine successful attachment and quantify the number of oligonucleotides per antibody .

Protein Modifications

This compound has been used for modifying proteins, enhancing their stability and functionality. By targeting lysine residues through NHS ester chemistry, researchers can create protein conjugates with specific properties.

Application Example:

In a recent study, DBCO-NHS ester was used to modify Protein A for use in affinity chromatography. The conjugation was characterized by MALDI-TOF mass spectrometry, demonstrating successful incorporation and enhancing the binding capacity of the modified protein .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Linker for attaching cytotoxic drugs to antibodies | Targeted delivery, reduced side effects |

| Oligonucleotide Conjugation | Functionalization of nucleic acids for diagnostics | Enhanced specificity in targeting biomolecules |

| Protein Modifications | Modification of proteins for improved stability | Increased functionality and binding capacity |

Mecanismo De Acción

DBCO-NHS ester 3 exerts its effects through a copper-free click chemistry process known as strain-promoted alkyne-azide cycloaddition (SPAAC). The NHS ester group reacts with primary amines on biomolecules, forming a stable amide bond. The DBCO moiety then undergoes a cycloaddition reaction with azide groups on target molecules, resulting in the formation of a stable triazole linkage .

Comparación Con Compuestos Similares

Similar Compounds

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester)

- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester)

- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester (DBCO-PEG4-NHS ester)

Uniqueness

DBCO-NHS ester 3 is unique due to its high reactivity and specificity for primary amines, making it an excellent choice for bioconjugation applications. Its copper-free click chemistry mechanism ensures that it can be used in biological systems without the need for toxic copper catalysts, making it safer and more versatile compared to other click chemistry reagents .

Actividad Biológica

DBCO-NHS ester 3, a derivative of dibenzylcyclooctyne (DBCO), is primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a cleavable linker that facilitates the covalent attachment of drugs to antibodies, enabling targeted delivery in therapeutic applications. The biological activity of this compound is characterized by its reactivity with primary amines, particularly those found in lysine residues on proteins, which is essential for the formation of stable conjugates.

- Chemical Structure : this compound is an amine-reactive compound that forms covalent bonds with primary amines, commonly at neutral or slightly basic pH. Its structure includes an N-hydroxysuccinimide (NHS) ester that reacts with amines to form stable amide bonds.

- Molecular Weight : 402.40 g/mol

- Solubility : Soluble in organic solvents such as DMSO, DMF, and THF but exhibits poor solubility in aqueous buffers, limiting its direct applications in biological systems.

The mechanism by which this compound exerts its biological activity involves a copper-free click chemistry reaction with azide-functionalized molecules. This reaction is advantageous as it avoids the toxicity associated with copper catalysts and allows for more straightforward conjugation processes in vivo.

Applications in Research and Therapeutics

This compound has been employed in various studies focusing on:

-

Antibody-Drug Conjugates (ADCs) :

- The compound facilitates the synthesis of ADCs by allowing the attachment of cytotoxic drugs to monoclonal antibodies. This targeted approach enhances the efficacy of cancer therapies while minimizing off-target effects.

- A study demonstrated the successful conjugation of this compound to anti-Igfr-L1 antibodies, showcasing its utility in generating site-specific ADCs .

- Protein Modification :

- Click Chemistry Applications :

Case Study 1: ADC Development

In a recent study, this compound was utilized to create ADCs targeting specific cancer cells. The researchers prepared antibodies at a concentration of 1 mg/ml and reacted them with varying molar excesses of this compound. The resulting conjugates were characterized using mass spectrometry and absorbance spectroscopy, confirming the successful attachment of multiple DBCO moieties to each antibody .

Case Study 2: Protein A Functionalization

Another study focused on the functionalization of Protein A using this compound. The reaction conditions were optimized for maximum yield, and MALDI-TOF mass spectrometry was employed to analyze the resulting conjugates. The findings indicated that increasing the molar ratio of DBCO-PEG5-NHS ester to Protein A significantly enhanced the degree of modification .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 402.40 g/mol |

| Solubility | DMSO, DMF (poor in water) |

| Reactivity | Primary amines |

| Typical Use | ADCs, protein modification |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c27-21(10-5-11-24(30)31-26-22(28)14-15-23(26)29)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQHVJJWCDJMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.